Pumiliotoxin 237A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

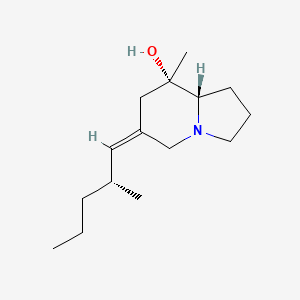

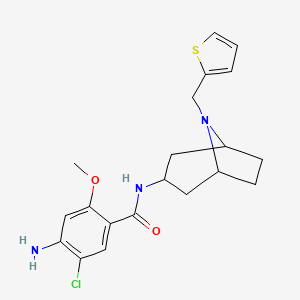

Pumiliotoxin 237A is a naturally occurring indolizidine alkaloid found in the skin secretions of certain neotropical frogs, particularly those belonging to the Dendrobatidae family . These alkaloids are known for their potent biological activities, which serve as a chemical defense mechanism against predators. This compound is characterized by its unique (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system .

Vorbereitungsmethoden

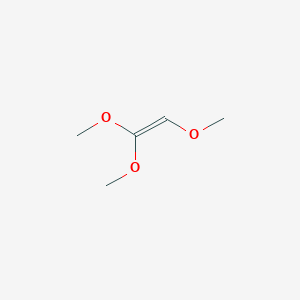

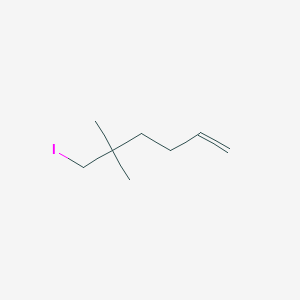

Synthetic Routes and Reaction Conditions: The synthesis of Pumiliotoxin 237A involves several key steps. One approach starts with the regio- and trans-diastereoselective reductive 3-butenylation of ®-3-(tert-butyldimethylsilyloxy)glutarimide . This is followed by O-desilylation and Dess–Martin oxidation to yield a keto-lactam intermediate. The intermediate undergoes a highly trans-stereoselective addition of methylmagnesium iodide, resulting in a carbinol. The final step involves an efficient ring closure procedure consisting of ozonolysis and reductive dehydroxylation to produce the indolizidine derivative .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the limited demand for large-scale production. Most research focuses on laboratory-scale synthesis for scientific studies.

Analyse Chemischer Reaktionen

Types of Reactions: Pumiliotoxin 237A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Dess–Martin periodinane is commonly used for oxidation reactions.

Reduction: Reductive dehydroxylation is achieved using reagents like sodium borohydride.

Substitution: Grignard reagents, such as methylmagnesium iodide, are used for trans-stereoselective additions.

Major Products: The major products formed from these reactions include various intermediates that lead to the final indolizidine structure of this compound .

Wissenschaftliche Forschungsanwendungen

Pumiliotoxin 237A has several applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

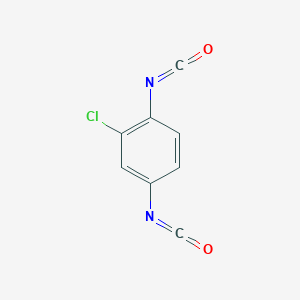

Pumiliotoxin 251D: Another indolizidine alkaloid with a similar structure but different side chains.

Deoxypumiliotoxin 193H: A related alkaloid with variations in its indolizidine ring system.

Uniqueness: Pumiliotoxin 237A is unique due to its specific (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system, which distinguishes it from other pumiliotoxins . Its specific biological activity and the complexity of its synthesis further highlight its uniqueness among similar compounds .

Eigenschaften

CAS-Nummer |

73376-36-0 |

|---|---|

Molekularformel |

C15H27NO |

Molekulargewicht |

237.38 g/mol |

IUPAC-Name |

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylpentylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C15H27NO/c1-4-6-12(2)9-13-10-15(3,17)14-7-5-8-16(14)11-13/h9,12,14,17H,4-8,10-11H2,1-3H3/b13-9-/t12-,14+,15+/m1/s1 |

InChI-Schlüssel |

ZQWCTWAOPTYJIS-KIPOFVFTSA-N |

Isomerische SMILES |

CCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |

Kanonische SMILES |

CCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)

![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)

![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)